![molecular formula C20H18O4S B14014435 2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one) CAS No. 63261-26-7](/img/structure/B14014435.png)
2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is a complex organic compound characterized by its unique structure, which includes two dihydroindenone units connected by a sulfonylmethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one typically involves multiple steps. One common approach is the condensation of 2-hydroxy-2-(2-oxo-propyl)-indane-1,3-dione with ninhydrin in an acetic acid medium. This reaction forms a carbon-based nucleophile that attacks the electrophilic C-2 position of ninhydrin, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic solar cells as a near-infrared electron acceptor.
Medicinal Chemistry: It can be used as a building block for synthesizing compounds with potential neuroprotective and antioxidant properties.
Material Science: The compound’s properties make it suitable for use in developing new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action for 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The sulfonylmethyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This compound can also interact with biological molecules, potentially influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: This compound shares a similar indene structure but lacks the sulfonylmethyl bridge.
2,3-Dihydroindole derivatives: These compounds have similar core structures and are used in medicinal chemistry for their neuroprotective properties.
Uniqueness
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is unique due to its dual dihydroindenone units connected by a sulfonylmethyl bridge. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
63261-26-7 |
|---|---|
Formule moléculaire |
C20H18O4S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[(3-oxo-1,2-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H18O4S/c21-19-15(9-13-5-1-3-7-17(13)19)11-25(23,24)12-16-10-14-6-2-4-8-18(14)20(16)22/h1-8,15-16H,9-12H2 |
Clé InChI |
DTAZXFDKFSVUKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C21)CS(=O)(=O)CC3CC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
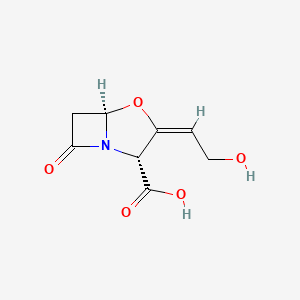
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)

![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
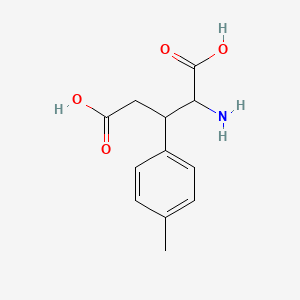
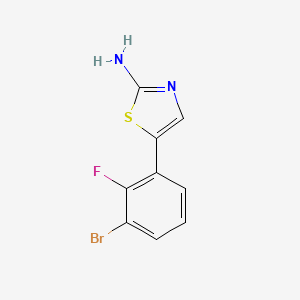
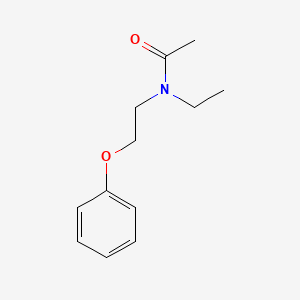
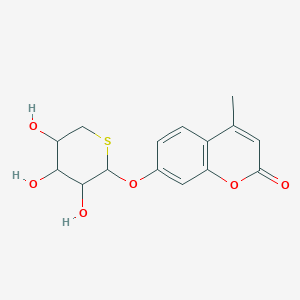


![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
